PARP-1 Inhibition Potency: Spirocyclic Core Retains Low Nanomolar Activity
Replacing the piperazine ring in olaparib with a 2,6-diazaspiro[3.3]heptane core yields compound 10e, which retains high PARP-1 inhibitory potency with an IC50 of 12.6 ± 1.1 nM, compared to olaparib's reported PARP-1 IC50 of 1–5 nM [1]. Despite slightly reduced potency, 10e achieves a differentiated pharmacological profile characterized by negligible DNA damage induction.
| Evidence Dimension | PARP-1 enzyme inhibition |
|---|---|
| Target Compound Data | 12.6 ± 1.1 nM (compound 10e containing 2,6-diazaspiro[3.3]heptane core) |
| Comparator Or Baseline | Olaparib (piperazine-based) IC50 ~1–5 nM |
| Quantified Difference | ~3- to 12-fold reduction in potency |
| Conditions | In vitro PARP-1 enzymatic assay; recombinant human PARP-1 |
Why This Matters
Maintains nanomolar PARP-1 inhibition while enabling a distinct safety profile, making it suitable for applications where olaparib's DNA-damaging effects are undesirable.
- [1] Zhou, J.; Ji, M.; Wang, H.; Mach, R. H.; et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. J. Med. Chem. 2018, 61, 5367–5379. View Source
